molecular formula C7H10BrNO2S2 B8652924 5-Bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole

5-Bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole

Cat. No. B8652924
M. Wt: 284.2 g/mol
InChI Key: RPNGOXYPTBAQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole is a useful research compound. Its molecular formula is C7H10BrNO2S2 and its molecular weight is 284.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole

Molecular Formula

C7H10BrNO2S2

Molecular Weight

284.2 g/mol

IUPAC Name

5-bromo-2-(2-methylsulfonylpropan-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H10BrNO2S2/c1-7(2,13(3,10)11)6-9-4-5(8)12-6/h4H,1-3H3

InChI Key

RPNGOXYPTBAQPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(S1)Br)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfonyl}propanoate (Example 70, Step 4, 500 mg, 1.403 mmol) was taken up in THF (15 mL) at room temperature, and NaOMe (25% in MeOH, 303 mg, 1.403 mmol) was added. After 30 min at room temperature, the suspension was evaporated to dryness, providing a white solid. The solid was taken back up in DMSO (5 mL), and methyl iodide (398 mg, 2.81 mmol) was added. After stirring for 2 h at room temperature, the reaction was diluted with water and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (MgSO4), filtered and evaporated. Flash chromatography (0-40% ethyl acetate in hexanes) afforded of 5-bromo-2-[2-(methylsulfonyl)propan-2-yl]-1,3-thiazole (372 mg, 93%) as a colorless solid. MS ESI: [M+H]+ m/z 283.9/285.9.
Name
Methyl 3-{[2-(5-bromo-1,3-thiazol-2-yl)propan-2-yl]sulfonyl}propanoate
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
303 mg
Type
reactant
Reaction Step Two
Quantity
398 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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